AF-DX 384

Description

Properties

IUPAC Name |

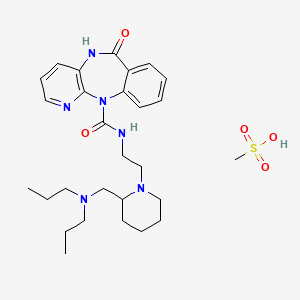

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDYABXXPZNUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of AF-DX 384: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-DX 384 is a pyridobenzodiazepine derivative that has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs).[1] It is recognized as a selective antagonist with a preference for the M2 and M4 receptor subtypes.[2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its interaction with target receptors and the subsequent impact on cellular signaling.

Core Mechanism: Selective Antagonism of M2 and M4 Muscarinic Receptors

The primary mechanism of action of this compound is competitive antagonism at orthosteric binding sites of M2 and M4 muscarinic acetylcholine receptors. By binding to these receptors, this compound prevents the endogenous ligand, acetylcholine (ACh), from binding and initiating downstream signaling cascades. This antagonistic action is selective, with this compound exhibiting a significantly higher affinity for M2 and M4 subtypes compared to M1, M3, and M5 receptors.[2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the five human muscarinic receptor subtypes has been determined through various radioligand binding studies. The data, presented in terms of the inhibition constant (Ki) and its negative logarithm (pKi), quantify the potency of this compound at each receptor.

| Receptor Subtype | Ki (nM) | pKi | Reference |

| M1 | 30.9 | 7.51 | [3] |

| M2 | 6.03 | 8.22 | [2][3] |

| M3 | 66.1 | 7.18 | [3] |

| M4 | 10.0 | 8.00 | [2][3] |

| M5 | 537 | 6.27 | [3] |

Table 1: Binding Affinities of this compound for Cloned Human Muscarinic Receptor Subtypes.

Allosteric Interactions

Interestingly, studies have suggested that the binding domain of this compound on the M2 receptor may partially overlap with a common allosteric site.[4] This is supported by observations that the allosteric agent W84 can completely suppress [3H]this compound binding, whereas its inhibition of [3H]N-methylscopolamine ([3H]NMS) binding is only partial.[4] This suggests a more complex interaction than simple competitive antagonism at the orthosteric site and may contribute to its selectivity profile.

Signaling Pathways Modulated by this compound

M2 and M4 muscarinic receptors are predominantly coupled to inhibitory G proteins of the Gi/o family.[5][6] Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] By acting as an antagonist, this compound blocks this agonist-induced, Gi/o-mediated inhibition of adenylyl cyclase.

The following diagram illustrates the canonical signaling pathway of M2/M4 receptors and the point of intervention by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. M2 receptor binding of the selective antagonist this compound: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

AF-DX 384: A Technical Guide to its Selectivity for M2 vs. M4 Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and functional selectivity of AF-DX 384 for the M2 and M4 muscarinic acetylcholine receptors. The information is compiled from various scientific studies to assist researchers and drug development professionals in their understanding and application of this compound.

Binding Affinity Profile

This compound is a potent antagonist with a notable preference for M2 and M4 muscarinic acetylcholine receptors over other subtypes. The binding affinity is typically determined through radioligand binding assays, where this compound competes with a radiolabeled ligand for binding to the receptor. The affinity is expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.

The following table summarizes the binding affinities of this compound for the five human muscarinic receptor subtypes (M1-M5).

| Receptor Subtype | pKi | Ki (nM) | Reference |

| M2 | 8.22 | 6.03 | [1][2] |

| M4 | 8.00 | 10 | [1][2] |

| M1 | 7.51 | ~31 | [1] |

| M3 | 7.18 | ~66 | [1] |

| M5 | 6.27 | ~537 | [1] |

As the data indicates, this compound exhibits the highest affinity for the M2 receptor, followed closely by the M4 receptor. The selectivity for M2 over M1, M3, and M5 is approximately 5-fold, 11-fold, and 89-fold, respectively. The selectivity for M4 over M1, M3, and M5 is approximately 3-fold, 7-fold, and 54-fold, respectively.

Experimental Protocols

Radioligand Binding Assays

A common method to determine the binding affinity of this compound is through competitive radioligand binding assays using cell membranes expressing the specific muscarinic receptor subtype.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-AF-DX 384.

-

This compound (unlabeled).

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Both M2 and M4 muscarinic receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade by preventing agonist binding to the receptor.

Figure 1: M2/M4 Receptor Signaling Pathway and this compound Action

Experimental Workflow for Assessing Antagonism

The antagonistic properties of this compound can be quantified using functional assays, such as a cAMP inhibition assay. This workflow outlines the key steps in such an experiment.

Figure 2: Workflow for Functional Characterization of this compound

Conclusion

This compound is a valuable pharmacological tool for studying the roles of M2 and M4 muscarinic receptors. Its high affinity for these two subtypes, coupled with significantly lower affinity for M1, M3, and M5 receptors, allows for the selective blockade of M2/M4-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations. Further functional studies are warranted to fully elucidate the comparative antagonistic potency at M2 and M4 receptors across different signaling outputs.

References

The Selective M2 Muscarinic Antagonist AF-DX 384: A Technical Guide

Introduction

AF-DX 384 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR), a member of the G protein-coupled receptor (GPCR) superfamily. Its discovery and characterization have been instrumental in elucidating the physiological and pathological roles of the M2 receptor subtype, particularly in the heart and central nervous system. This technical guide provides an in-depth overview of the discovery, history, pharmacological properties, and experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

This compound, chemically identified as (R)-(-)-N-[2-[2-[(dipropylamino)methyl]-1-piperidinyl]ethyl]-5,11-dihydro-6-oxo-6H-pyrido[2,3-b][1][2]benzodiazepine-11-carboxamide, emerged from a research program aimed at developing subtype-selective muscarinic antagonists. Building upon the scaffold of earlier compounds like AF-DX 116, this compound was synthesized and identified as a high-affinity antagonist with a notable preference for the M2 receptor subtype over other muscarinic receptor subtypes.[2] The development of its radiolabeled form, [³H]this compound, further enabled detailed in vitro and in vivo characterization of M2 receptor distribution and function.[3][4]

Pharmacological Profile

This compound exhibits high affinity for the M2 muscarinic receptor, with reported Ki values in the low nanomolar range.[1] It also displays significant affinity for the M4 receptor subtype.[1] The antagonist properties of this compound have been demonstrated in various functional assays, where it effectively blocks the effects of muscarinic agonists. In vivo studies have shown that this compound can cross the blood-brain barrier to a limited extent and influence central cholinergic neurotransmission.[5]

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity and density at muscarinic receptors in various tissues and cell lines.

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| M2 | Rat Cerebral Cortex | [³H]this compound | 6.03 | [1] |

| M4 | Rat Cerebral Cortex | [³H]this compound | 10 | [1] |

| M1 | Human M1-CHO cells | [³H]NMS | 30.9 | [6] |

| M2 | Human M2-CHO cells | [³H]NMS | 6.03 | [6] |

| M3 | Human M3-CHO cells | [³H]NMS | 100 | [6] |

| M4 | Human M4-CHO cells | [³H]NMS | 10 | [6] |

| M5 | Human M5-CHO cells | [³H]NMS | 100 | [6] |

Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [³H]this compound

| Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Brainstem | 3-4 | 430-610 | [4] |

| Rat Cerebral Cortex (High Affinity Site) | 0.28 ± 0.08 | 9.7 ± 2.3 | [7] |

| Rat Cerebral Cortex (Low Affinity Site) | 28.0 ± 5.0 | 1993 ± 551 | [7] |

| Rat Ileal Smooth Muscle | 9.2 | 237 | [8] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a typical saturation binding assay to determine the Kd and Bmax of [³H]this compound in rat brain tissue.

Materials:

-

[³H]this compound (specific activity ~80 Ci/mmol)

-

Unlabeled this compound

-

Rat brain tissue (e.g., cerebral cortex, brainstem)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of varying concentrations of [³H]this compound (e.g., 0.1-20 nM) and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of varying concentrations of [³H]this compound and 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).

-

Add 100 µL of the membrane preparation to each well.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation data using non-linear regression to determine the Kd and Bmax values.

In Vivo Microdialysis for Acetylcholine Release

This protocol outlines a method to measure the effect of this compound on acetylcholine release in the hippocampus of freely moving rats.[4][9]

Materials:

-

This compound

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Stereotaxic apparatus

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Male Wistar rats (250-300 g)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the hippocampus.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Baseline Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes for at least 60 minutes to establish a baseline level of acetylcholine.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe by dissolving it in the aCSF.

-

Sample Collection: Continue to collect dialysate samples every 20 minutes for several hours after drug administration.

-

Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the values before and after this compound administration.

Mandatory Visualization

Signaling Pathway of M2 Muscarinic Receptor Antagonism by this compound

Caption: M2 receptor signaling pathway and its antagonism by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M2 receptor binding of the selective antagonist this compound: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [<sup>3</sup>H]AF DX-384 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Pa2 determination | PPTX [slideshare.net]

- 9. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

AF-DX 384: A Technical Guide to a Selective Muscarinic M2/M4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-DX 384 is a potent and selective competitive antagonist of muscarinic acetylcholine receptors, demonstrating a notable preference for the M2 and M4 subtypes. This technical guide provides a comprehensive overview of this compound, including its binding affinity and functional activity at all five muscarinic receptor subtypes (M1-M5). Detailed experimental protocols for radioligand binding and functional GTPγS binding assays are presented to facilitate its characterization. Furthermore, this document illustrates the key signaling pathways affected by this compound and the workflows of the described experimental procedures using detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development investigating the muscarinic cholinergic system.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse physiological effects of the neurotransmitter acetylcholine. These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of functions, including cognitive processes, smooth muscle contraction, and cardiac function. The development of subtype-selective ligands is crucial for dissecting the specific roles of each receptor subtype and for the development of targeted therapeutics with improved side-effect profiles.

This compound emerged as a valuable pharmacological tool due to its significant selectivity for M2 and M4 muscarinic receptors over the M1, M3, and M5 subtypes.[1] This selectivity allows for the targeted investigation of M2 and M4 receptor function in various physiological and pathological contexts. This guide provides an in-depth technical overview of this compound, focusing on its pharmacological properties and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The binding affinities (Ki) of this compound and other common muscarinic antagonists for the five human muscarinic receptor subtypes are summarized in Table 1. These values, presented as pKi (-log Ki), highlight the selectivity profile of each compound.

Table 1: Binding Affinity (pKi) of Muscarinic Antagonists at Human Muscarinic Receptor Subtypes

| Antagonist | M1 | M2 | M3 | M4 | M5 |

| This compound | 7.51[1] | 8.22[1] | 7.18[1] | 8.00[1] | 6.27[1] |

| Atropine | 8.80[2] | - | - | - | - |

| Pirenzepine | 6.49[2] | - | - | - | - |

| 4-DAMP | 8.23[2] | - | - | - | - |

| Methoctramine | - | High Affinity[3] | Low Affinity[3] | - | - |

| Himbacine | Low Affinity[3] | High Affinity[3] | - | - | - |

Note: A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

In functional assays, the antagonist potency is often determined through Schild analysis, yielding a pA2 value, which is theoretically equal to the pKi for a competitive antagonist. Functional data for this compound is consistent with its binding affinity profile, demonstrating potent antagonism at M2 and M4 receptors.

Muscarinic Receptor Signaling Pathways

This compound primarily exerts its effects by blocking the signaling cascades initiated by M2 and M4 muscarinic receptors. These receptors preferentially couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

M2 and M4 Muscarinic Receptor Signaling

Upon agonist binding, M2 and M4 receptors undergo a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, reducing cAMP production. The Gβγ dimer can also modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[6]

Experimental Protocols

Radioligand Binding Assay for this compound

Radioligand binding assays are employed to determine the affinity (Kd or Ki) and density (Bmax) of receptors for a given ligand. [3H]this compound is commonly used as the radioligand to label M2 and M4 receptors.

4.1.1. Materials

-

[3H]this compound (specific activity ~70-90 Ci/mmol)

-

Cell membranes expressing the muscarinic receptor subtype of interest

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled this compound (for determining non-specific binding)

-

Other competing ligands (for competition assays)

-

96-well filter plates (e.g., GF/B or GF/C, pre-treated with 0.5% polyethyleneimine)

-

Scintillation cocktail

-

Microplate scintillation counter

4.1.2. Protocol

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target muscarinic receptor subtype using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

Assay Setup (Saturation Binding):

-

To each well of a 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of varying concentrations of [3H]this compound (e.g., 0.1 to 20 nM).

-

For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-50 µg of protein) to each well.

-

-

Assay Setup (Competition Binding):

-

To each well, add 50 µL of assay buffer containing a fixed concentration of [3H]this compound (typically at or near its Kd value, e.g., 2-4 nM).[7]

-

Add 50 µL of varying concentrations of the competing unlabeled ligand.

-

For total binding, add 50 µL of assay buffer without any competing ligand.

-

For non-specific binding, add a high concentration of unlabeled atropine or this compound (e.g., 10 µM).

-

Initiate the reaction by adding 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plates for 60-90 minutes at room temperature or 37°C with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters rapidly three times with 200 µL of ice-cold wash buffer.

-

Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Saturation Binding: Plot specific binding (Total - Non-specific) against the concentration of [3H]this compound. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Competition Binding: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. As an antagonist, this compound will inhibit agonist-stimulated [35S]GTPγS binding.

4.2.1. Materials

-

[35S]GTPγS (specific activity >1000 Ci/mmol)

-

Cell membranes expressing the muscarinic receptor and associated G proteins

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

GDP (Guanosine 5'-diphosphate)

-

Muscarinic agonist (e.g., carbachol, acetylcholine)

-

This compound

-

GTPγS (unlabeled, for non-specific binding)

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Microplate scintillation counter

4.2.2. Protocol

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, add 20 µL of assay buffer.

-

Add 20 µL of varying concentrations of this compound.

-

Add 20 µL of a fixed concentration of the muscarinic agonist (typically its EC80 concentration for stimulating [35S]GTPγS binding).

-

Add 20 µL of GDP (final concentration ~30 µM).

-

Add 100 µL of the membrane preparation (5-20 µg protein).

-

Pre-incubate for 15-20 minutes at 30°C.

-

For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) instead of the agonist.

-

-

Initiation and Incubation: Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1-0.5 nM). Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Filtration and Counting: Terminate the reaction and process the samples as described in the radioligand binding assay protocol.

-

Data Analysis:

-

Calculate the agonist-stimulated specific binding (agonist - basal).

-

Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The KB (equilibrium dissociation constant for the antagonist) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of this compound.

-

References

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 7. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of AF-DX 384: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-DX 384 is a synthetic, selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M2 and M4 subtypes.[1] Its ability to modulate cholinergic neurotransmission has made it a valuable tool in neuroscience research, particularly in studies investigating cognitive function and neurodegenerative diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and relevant experimental protocols.

Receptor Binding Affinity

The binding profile of this compound has been characterized across all five human muscarinic receptor subtypes (M1-M5) expressed in Chinese hamster ovary (CHO-K1) cells. The compound exhibits a clear selectivity for M2 and M4 receptors.

Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 130 | [2][3] |

| M2 | 6.03 | [1][4] |

| M3 | 160 | [2][3] |

| M4 | 10 | [1][4] |

| M5 | 150 | [2][3] |

Data from Dörje F, et al. J Pharmacol Exp Ther. 1991 Feb;256(2):727-33.[2][3]

The (R)-(-) isomer of this compound has been shown to have a 23-fold higher affinity for M2 receptors compared to its (S)-(+) enantiomer, highlighting the stereoselectivity of its interaction.[5]

Experimental Protocols: Radioligand Binding Assay

The following is a representative protocol for determining the binding affinity of this compound using the radiolabeled form, [3H]this compound. This protocol is based on methodologies described for muscarinic receptor binding assays.

Materials

-

Radioligand: [3H]this compound

-

Membrane Preparation: From CHO-K1 cells expressing human muscarinic receptor subtypes, or from tissues of interest (e.g., rat brainstem, heart).[6]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist.

-

Glass Fiber Filters

-

Scintillation Cocktail

-

Scintillation Counter

Procedure

-

Membrane Preparation: Homogenize cells or tissues in ice-cold wash buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]this compound (at a concentration around its Kd, e.g., 2-4 nM), and either assay buffer (for total binding) or a competing non-radiolabeled ligand at various concentrations.[6] For determination of non-specific binding, add a saturating concentration of a non-labeled antagonist.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition binding assays, determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity and Signaling Pathways

This compound is a competitive antagonist, meaning it binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, acetylcholine, and other muscarinic agonists.

M2 and M4 muscarinic receptors, the primary targets of this compound, are coupled to inhibitory G-proteins (Gαi/o).[7][8] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] By blocking the binding of agonists, this compound prevents this signaling cascade.

Signaling Pathway of M2/M4 Muscarinic Receptors

Caption: M2/M4 receptor signaling pathway and the antagonistic action of this compound.

In Vivo Pharmacology and Experimental Protocols

This compound has been shown to reverse cognitive deficits in animal models.[1] This is often assessed using behavioral tests such as the Novel Object Recognition test and the Passive Avoidance test.

Novel Object Recognition (NOR) Test

This test assesses learning and memory in rodents based on their innate tendency to explore novel objects more than familiar ones.[9][10][11][12][13]

-

Habituation: Individually place each rat in an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate them to the environment.

-

Familiarization Phase (Trial 1): Place two identical objects in the arena. Place the rat in the arena and allow it to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being directed at the object at a distance of ≤ 2 cm.

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

Passive Avoidance Test

This fear-motivated test assesses learning and memory by measuring the latency of a rodent to enter a dark compartment where it previously received an aversive stimulus (a mild foot shock).[14][15][16][17][18]

-

Acquisition/Training Trial: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. Place the rat in the lit compartment. When the rat enters the dark compartment (which they naturally prefer), the door closes, and a mild, brief foot shock is delivered.

-

Retention Trial: After a set interval (e.g., 24 hours), place the rat back in the lit compartment. Record the latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive event.

Logical Flow of In Vivo Cognitive Testing

Caption: Logical workflow for assessing the effect of this compound on cognition.

Pharmacokinetics

Pharmacokinetic studies in anesthetized rats have shown that after intravenous administration, [3H]this compound is cleared from the circulation with a distribution half-life of 14 seconds and an elimination half-life of 40 minutes.[19] The compound shows a predominant distribution to peripheral organs compared to the brain, suggesting low blood-brain barrier permeability.[19] In cardiac tissue, a significant portion of the radioactivity corresponds to the authentic tracer even after 40 minutes, indicating its suitability for studying peripheral M2 receptors.[19]

Summary and Conclusion

This compound is a potent and selective antagonist of M2 and M4 muscarinic acetylcholine receptors. Its pharmacological profile, characterized by high binding affinity for these subtypes and demonstrated efficacy in reversing cognitive deficits in preclinical models, establishes it as a critical research tool. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers utilizing this compound to investigate the role of M2 and M4 receptors in health and disease. Further research into its functional antagonism (e.g., determination of pA2 values in various functional assays) would further refine its pharmacological characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Syntheses of R and S isomers of this compound, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. behaviorcloud.com [behaviorcloud.com]

- 11. researchgate.net [researchgate.net]

- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.8. Passive Avoidance Test [bio-protocol.org]

- 15. Passive avoidance test [panlab.com]

- 16. scantox.com [scantox.com]

- 17. What is a Passive Avoidance Test? [sandiegoinstruments.com]

- 18. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 19. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]this compound in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of AF-DX 384

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of AF-DX 384, a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. This document delves into the structure-activity relationships (SAR) of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and its Significance

This compound is a tricyclic compound belonging to the pirenzepine family of muscarinic antagonists.[1] It exhibits high affinity and selectivity for the M2 muscarinic receptor, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function.[1][2] The selective antagonism of M2 receptors by this compound and its analogs makes them valuable tools for studying the physiological and pathological roles of this receptor subtype and as potential therapeutic agents for conditions such as bradycardia.[3][4] The development of structural analogs of this compound has been focused on improving potency, selectivity, and pharmacokinetic properties.

Structural Analogs and Structure-Activity Relationships (SAR)

The core structure of this compound is a pyridobenzodiazepinone tricycle. Modifications to this core and the side chain have led to the development of several analogs with varying affinities and selectivities for the different muscarinic receptor subtypes.

Key Structural Analogs

Several key structural analogs of this compound have been synthesized and pharmacologically characterized. These include its direct predecessor, AF-DX 116, another M2-selective antagonist, AQ-RA 741, and the individual enantiomers of this compound.

-

AF-DX 116: A cardioselective M2 antagonist that served as a lead compound for the development of this compound.[1][3]

-

AQ-RA 741: A potent and selective M2 antagonist with a similar tricyclic core to this compound.[2][5]

-

(R)-(-)-AF-DX 384 and (S)-(+)-AF-DX 384: The two enantiomers of this compound. The (R)-(-) isomer has been shown to have a significantly higher affinity for the M2 receptor.[6]

Quantitative Data on Receptor Binding Affinities

The following table summarizes the binding affinities (expressed as pKi or Ki values) of this compound and its key structural analogs at the five human muscarinic receptor subtypes (M1-M5).

| Compound | M1 (pKi/Ki) | M2 (pKi/Ki) | M3 (pKi/Ki) | M4 (pKi/Ki) | M5 (pKi/Ki) | Reference |

| This compound | 7.70 | 8.30 | 6.82 | - | - | [2] |

| (R)-(-)-AF-DX 384 | - | 23-fold higher affinity than (S)-(+) isomer | - | - | - | [6] |

| (S)-(+)-AF-DX 384 | - | Lower affinity than (R)-(-) isomer | - | - | - | [6] |

| AF-DX 116 | - | Cardioselective | - | - | - | [1][3] |

| AQ-RA 741 | 7.70 | 8.30 | 6.82 | - | - | [2][5] |

| Pirenzepine | High affinity | Low affinity | Intermediate affinity | - | - | [1][7] |

Note: A higher pKi value indicates a higher binding affinity. Ki values are in nM. "-" indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the synthesis of this compound and radioligand binding assays.

Synthesis of (R)- and (S)-AF-DX 384

The synthesis of the enantiomers of this compound has been described by Martin et al. (2000).[6] The key steps involve the synthesis of the chiral piperidine intermediate followed by its coupling to the pyridobenzodiazepinone core.

Synthesis of (S)-(+)-2-[(N,N-dipropylamino)methyl]piperidine:

-

(S)-(-)-Pipecolic acid is used as the starting material.

-

The synthesis is a 4-step procedure with an overall yield of 30% and an enantiomeric excess (ee) of 99%.

Synthesis of (R)-(-)-AF-DX 384:

-

(R)-(+)-Pipecolic acid is used as the starting material.

-

The synthesized (R)-(-)-2-[(N,N-dipropylamino)methyl]piperidine is then coupled with the appropriate pyridobenzodiazepinone precursor to yield (R)-(-)-AF-DX 384.

Synthesis of (S)-(+)-AF-DX 384:

-

Similarly, the (S)-(+)-piperidine derivative is coupled with the pyridobenzodiazepinone precursor to yield (S)-(+)-AF-DX 384.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The following is a general protocol for a competition binding assay to determine the Ki of a test compound at muscarinic receptors.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compound (unlabeled antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the absence or presence of increasing concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the canonical signaling pathway of the M2 muscarinic receptor.

Caption: Canonical Gi/o-coupled signaling pathway of the M2 muscarinic receptor.

Experimental Workflows

The following diagram illustrates a typical workflow for the screening and characterization of novel this compound analogs.

Caption: Workflow for the discovery and characterization of novel M2-selective antagonists.

Conclusion

The study of structural analogs of this compound has provided valuable insights into the structure-activity relationships of M2-selective muscarinic antagonists. The development of compounds with high affinity and selectivity for the M2 receptor continues to be an active area of research, with the potential to yield novel therapeutic agents for cardiovascular and other disorders. This guide serves as a foundational resource for professionals in the field, offering a structured overview of the current knowledge and methodologies.

References

- 1. Syntheses of R and S isomers of this compound, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 7. ics.org [ics.org]

AF-DX 384: A Deep Dive into its Antagonistic Effects on Cholinergic Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AF-DX 384 is a potent and selective antagonist of muscarinic acetylcholine receptors, with a notable preference for the M2 and M4 subtypes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on cholinergic signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Core Mechanism of Action

This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). Its selectivity for M2 and M4 receptors makes it a valuable tool for dissecting the specific roles of these receptor subtypes in various physiological and pathological processes. M2 receptors are predominantly found in the heart and are also expressed as presynaptic autoreceptors on cholinergic neurons, where they inhibit further ACh release. M4 receptors are primarily located in the striatum and cortex and are implicated in the regulation of motor control and cognition. By antagonizing these receptors, this compound can modulate a range of cholinergic functions.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been characterized in various studies. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity. The pKi is the negative logarithm of the Ki value.

| Receptor Subtype | Ki (nM) | pKi | Reference |

| M1 | 31.6 | 7.51 | [1] |

| M2 | 6.03 | 8.22 | [1] |

| M3 | 66.1 | 7.18 | [1] |

| M4 | 10.0 | 8.00 | [1] |

| M5 | 537.0 | 6.27 | [1] |

Effects on Cholinergic Signaling Pathways

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular signaling events. M2 and M4 receptors are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking M2 and M4 receptors, this compound prevents this inhibitory effect, leading to a relative increase in adenylyl cyclase activity and cAMP production.

Furthermore, presynaptic M2 autoreceptors play a crucial role in a negative feedback loop that regulates acetylcholine release. By antagonizing these autoreceptors, this compound enhances the release of acetylcholine from cholinergic nerve terminals. This effect has been demonstrated in in vivo microdialysis studies.

Below are diagrams illustrating the cholinergic signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol describes a method for determining the binding affinity of this compound to muscarinic receptors in brain tissue homogenates.

1. Materials:

-

[3H]-AF-DX 384 (Radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Brain tissue (e.g., rat cortex, striatum)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

2. Procedure:

-

Tissue Preparation:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Binding Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh, ice-cold Binding Buffer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay.

-

-

Binding Assay:

-

In a series of tubes, add the following in order:

-

Binding Buffer

-

A constant concentration of [3H]-AF-DX 384 (e.g., 1-5 nM).

-

For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

-

For competition assays, add varying concentrations of the competing ligand.

-

Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 100-200 µg of protein).

-

-

Incubate the tubes at room temperature for 60 minutes.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Quickly wash the filters three times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [3H]-AF-DX 384 to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

For competition binding experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 (concentration that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines a method for measuring extracellular acetylcholine levels in the brain of a freely moving animal following the administration of this compound.

1. Materials:

-

Microdialysis probes (with a suitable molecular weight cut-off membrane)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Stereotaxic apparatus

-

Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

-

Acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) to be included in the aCSF.

-

This compound

-

HPLC system with an electrochemical detector (HPLC-EC) for acetylcholine analysis.

2. Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat).

-

Using a stereotaxic apparatus, surgically implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Secure the cannula with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.

-

Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for an equilibration period (e.g., 60-90 minutes).

-

Collect baseline dialysate samples into vials in a refrigerated fraction collector at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).

-

Continue to collect dialysate samples for a specified period to monitor changes in acetylcholine levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine concentration using an HPLC-EC system.

-

-

Data Analysis:

-

Calculate the basal acetylcholine concentration from the baseline samples.

-

Express the post-drug administration acetylcholine concentrations as a percentage of the baseline.

-

Perform statistical analysis to determine the significance of the effect of this compound on acetylcholine release.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Histologically verify the correct placement of the microdialysis probe.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of M2 and M4 muscarinic acetylcholine receptors in the central and peripheral nervous systems. Its selective antagonistic properties allow for the targeted modulation of cholinergic signaling, providing insights into the complex mechanisms underlying various physiological and pathological conditions. The detailed protocols and data presented in this guide are intended to facilitate further research into the effects of this compound and to aid in the development of novel therapeutic strategies targeting the cholinergic system.

References

Methodological & Application

Application Notes and Protocols for AF-DX 384 in Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-DX 384 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR), with a notable affinity for the M4 subtype as well. These receptors are pivotal in modulating neuronal excitability, synaptic transmission, and plasticity throughout the central nervous system. In brain slice electrophysiology, this compound serves as a critical pharmacological tool to dissect the roles of M2/M4 receptors in various neural circuits. By selectively blocking these receptors, researchers can investigate their involvement in physiological processes and pathological conditions.

This document provides detailed application notes and protocols for the effective use of this compound in brain slice electrophysiology experiments. It is designed to guide researchers in obtaining reliable and reproducible data for basic research and drug development applications.

Mechanism of Action

M2 muscarinic receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Upon activation by acetylcholine, these receptors initiate a signaling cascade that typically leads to inhibitory effects on neuronal activity. The primary mechanisms include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in membrane hyperpolarization, decreasing neuronal excitability.

-

Inhibition of voltage-gated Ca2+ channels (N- and P/Q-type): This presynaptically reduces neurotransmitter release.

-

This compound acts by competitively binding to the M2 receptor, thereby preventing acetylcholine from exerting these effects. This blockade can lead to increased neuronal excitability and enhanced neurotransmitter release, depending on the specific neuronal population and the baseline level of cholinergic tone.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the expected quantitative effects of this compound based on its mechanism of action as an M2 receptor antagonist. These values are indicative and may vary depending on the brain region, neuron type, and specific experimental conditions.

Table 1: Effects of this compound on Neuronal Excitability

| Parameter | Expected Effect of this compound Application | Typical Concentration Range |

| Resting Membrane Potential | Depolarization or no significant change | 1 - 10 µM |

| Input Resistance | Increase or no significant change | 1 - 10 µM |

| Action Potential Firing Rate | Increase | 1 - 10 µM |

| Rheobase (Current to elicit AP) | Decrease | 1 - 10 µM |

Table 2: Effects of this compound on Synaptic Transmission

| Parameter | Presynaptic M2 Blockade | Postsynaptic M2 Blockade | Typical Concentration Range |

| Excitatory Postsynaptic Current (EPSC) Amplitude | Increase | No direct effect | 1 - 10 µM |

| Inhibitory Postsynaptic Current (IPSC) Amplitude | Increase | No direct effect | 1 - 10 µM |

| Paired-Pulse Ratio (PPR) | Decrease | No effect | 1 - 10 µM |

| Frequency of spontaneous EPSCs/IPSCs | Increase | No direct effect | 1 - 10 µM |

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol outlines the standard procedure for preparing viable brain slices for electrophysiological recordings.

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Carbogen gas (95% O2 / 5% CO2)

-

Ice-cold cutting solution (see recipe below)

-

Artificial cerebrospinal fluid (aCSF) (see recipe below)

-

Recovery chamber

-

Recording chamber

Solutions:

-

Ice-cold Cutting Solution (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2, 10 MgSO4. pH adjusted to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm.

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 2 CaCl2, 2 MgSO4. pH 7.4. Osmolarity ~300-310 mOsm.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perfuse the animal transcardially with ice-cold cutting solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.

-

Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, carbogenated cutting solution.

-

Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.

-

Allow slices to recover for at least 1 hour at room temperature before commencing recordings.

Protocol 2: Application of this compound in Brain Slice Electrophysiology

This protocol details the preparation and application of this compound for whole-cell patch-clamp recordings.

Materials:

-

This compound hydrochloride (powder)

-

Dimethyl sulfoxide (DMSO) or distilled water

-

Prepared brain slices in a recording chamber continuously perfused with carbogenated aCSF.

-

Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system).

-

Glass micropipettes (for recording and drug application if desired).

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in high-purity water or DMSO.

-

Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in aCSF to the desired final concentration (typically in the range of 1-10 µM). Ensure thorough mixing. The final concentration of DMSO should be kept low (ideally <0.1%) to avoid solvent effects.

-

-

Electrophysiological Recording:

-

Transfer a brain slice to the recording chamber and perfuse with aCSF at a constant flow rate (e.g., 2-3 ml/min).

-

Establish a stable whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline neuronal activity (e.g., resting membrane potential, firing rate in response to current injections, synaptic currents).

-

-

Drug Application:

-

Switch the perfusion to the aCSF containing this compound.

-

Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).

-

Record the changes in neuronal activity in the presence of this compound.

-

-

Washout:

-

Switch the perfusion back to the control aCSF to wash out the drug.

-

Monitor the recovery of neuronal activity to baseline levels. This may take 15-30 minutes or longer.

-

Mandatory Visualizations

Signaling Pathway Blocked by this compound

Caption: M2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Brain Slice Electrophysiology

Caption: Workflow for investigating the effects of this compound in brain slices.

Application Notes and Protocols for Radiolabeling with [³H]AF-DX 384

For Researchers, Scientists, and Drug Development Professionals

Introduction

[³H]AF-DX 384 is a high-affinity, selective antagonist for the M₂ and M₄ muscarinic acetylcholine receptor subtypes. Its radiolabeled form is a critical tool for researchers studying the distribution, density, and pharmacological properties of these receptors in various tissues. This document provides detailed protocols for performing radioligand binding assays using [³H]this compound, guidelines for data analysis, and an overview of the associated M₂ muscarinic receptor signaling pathway. This compound has been instrumental in characterizing M₂ receptors in the heart and brain.[1][2][3]

Quantitative Data Summary

The following tables summarize typical binding parameters obtained from radioligand binding studies with [³H]this compound in various rat tissues. These values serve as a reference for expected experimental outcomes.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]this compound in Rat Tissues

| Tissue | Kd1 (nM) | Bmax1 (fmol/mg protein) | Kd2 (nM) | Bmax2 (fmol/mg protein) | Reference |

| Cerebral Cortex | 0.28 ± 0.08 | 9.7 ± 2.3 | 28.0 ± 5.0 | 1993 ± 551 | [4] |

| Brainstem | 3-4 | 430-610 | - | - | [2] |

| Ileal Smooth Muscle | 9.2 | 237 | - | - | [5] |

Note: Some studies indicate that [³H]this compound binds to two sites with different affinities, a high-affinity site (Kd1) and a low-affinity site (Kd2).[4]

Table 2: Inhibitory Constants (Ki) of Various Ligands at [³H]this compound Binding Sites

| Competing Ligand | Tissue | Ki (nM) |

| This compound | Cloned Human M₂ Receptor | 6.03 |

| This compound | Cloned Human M₄ Receptor | 10 |

| Atropine | Rat Ileal Smooth Muscle | ~1.58 |

| 4-DAMP | Rat Ileal Smooth Muscle | ~5.89 |

| Pirenzepine | Rat Ileal Smooth Muscle | ~323.6 |

Note: The Ki values were calculated from pKi values reported in the literature where pKi = -log(Ki).[5][6] It is important to note that while [³H]this compound is considered M₂ selective, it also binds to M₄ receptors, and the proportion of these receptors can vary by brain region.[7][8]

Experimental Protocols

This section provides a detailed methodology for performing a saturation binding assay with [³H]this compound to determine the Kd and Bmax in a target tissue.

Materials and Reagents

-

Radioligand: [³H]this compound (Specific Activity: ~100 Ci/mmol)

-

Tissue Homogenate: Prepared from the tissue of interest (e.g., rat cerebral cortex, heart)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Atropine sulfate (1 µM final concentration) or another suitable muscarinic antagonist.

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

-

Filtration Apparatus

-

Scintillation Counter

-

Protein Assay Kit (e.g., BCA or Bradford)

Tissue Preparation

-

Euthanize the animal according to approved institutional guidelines.

-

Rapidly dissect the tissue of interest on ice.

-

Homogenize the tissue in ice-cold binding buffer using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh, ice-cold binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Determine the protein concentration using a standard protein assay.

Saturation Binding Assay

-

Set up a series of assay tubes for total binding, non-specific binding, and a range of [³H]this compound concentrations (e.g., 0.1 nM to 50 nM).

-

Total Binding Tubes: Add 100 µL of tissue homogenate, 50 µL of binding buffer, and 50 µL of the appropriate [³H]this compound dilution.

-

Non-specific Binding Tubes: Add 100 µL of tissue homogenate, 50 µL of atropine solution (to achieve a final concentration of 1 µM), and 50 µL of the appropriate [³H]this compound dilution.

-

Incubate all tubes at room temperature (25°C) for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity in each vial using a scintillation counter.

Data Analysis

-

Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .

-

Plot the specific binding (in fmol/mg protein) against the concentration of [³H]this compound (in nM).

-

Analyze the resulting saturation curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Visualizations

Experimental Workflow

Caption: Workflow for [³H]this compound Radioligand Binding Assay.

M₂ Muscarinic Receptor Signaling Pathway

The M₂ muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[9][10][11] Activation of the M₂ receptor by an agonist, such as acetylcholine, leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.[11]

Caption: Simplified M₂ Muscarinic Receptor Signaling Pathway.

Activation of the M₂ receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10][11][12] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent inhibitory cellular responses.[12] Additionally, the liberated Gβγ subunits can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10][11]

References

- 1. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]this compound in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labeling of rat heart muscarinic receptors using the new M2 selective antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and autoradiographic distribution of [3H]this compound binding to putative muscarinic M2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution | Semantic Scholar [semanticscholar.org]

- 9. The m2 muscarinic acetylcholine receptors are coupled to multiple signaling pathways via pertussis toxin-sensitive guanine nucleotide regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for AF-DX 384 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AF-DX 384, a selective M2/M4 muscarinic acetylcholine receptor antagonist, in in vivo animal studies. This document includes summaries of reported dosages, detailed experimental protocols, and visualizations to aid in experimental design and execution.

Introduction to this compound

This compound is a valuable pharmacological tool for investigating the roles of M2 and M4 muscarinic acetylcholine receptors in various physiological and pathological processes. These receptors are implicated in a range of functions, including cognitive processes, cardiovascular regulation, and neurotransmitter release. As presynaptic autoreceptors, their blockade can lead to an increase in acetylcholine release, a mechanism of interest for potential therapeutic interventions in conditions associated with cholinergic hypofunction.[1]

Quantitative Data Summary

The following tables summarize reported dosages and pharmacokinetic parameters of this compound and a related M2 antagonist, AF-DX 116, in in vivo animal studies.

Table 1: Systemic and Local Administration Dosages of this compound and Related Compounds in Rats

| Compound | Animal Model | Application | Route of Administration | Dosage/Concentration | Key Findings |

| This compound | Young and Aged Rats | Cognitive Function (Object Recognition & Passive Avoidance) | Not explicitly stated, likely systemic | Not explicitly stated | Restored performance in aged rats and reversed scopolamine-induced deficits in young rats.[2] |

| This compound | Anesthetized Rats | Pharmacokinetics | Intravenous (Tracer Study) | Not explicitly stated | Elimination half-life of 40 minutes.[3] |

| This compound | Conscious Male Fischer 344 Rats | Acetylcholine Release | Intracerebral Microdialysis Perfusion | 2, 4, 8, or 16 µM | Increased hippocampal acetylcholine levels.[1] |

| AF-DX 116 (related M2 antagonist) | Rats | Memory (Radial Arm Maze) | Systemic (likely IP or SC) | 0.5, 1.0, and 2.0 mg/kg | Improved memory in a time-dependent manner.[1] |

Table 2: Pharmacokinetic Parameters of [3H]this compound in Anesthetized Rats

| Parameter | Value |

| Distribution Half-life | 14 seconds |

| Elimination Half-life | 40 minutes |

Data from intravenous tracer studies.[3]

Signaling Pathway of M2/M4 Muscarinic Receptors

This compound acts as an antagonist at M2 and M4 muscarinic acetylcholine receptors. These receptors are coupled to inhibitory G proteins (Gi/o). Upon binding of the endogenous ligand acetylcholine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents this signaling cascade.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Systemic Administration

This protocol provides a general guideline for preparing this compound for intraperitoneal (IP) or intravenous (IV) injection. Note: The optimal solvent and concentration may vary depending on the specific experimental requirements. It is recommended to perform small-scale solubility tests.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile, pyrogen-free microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the weight of the animals, calculate the total mass of this compound needed.

-

Prepare a stock solution in DMSO: this compound is soluble in DMSO. Prepare a concentrated stock solution by dissolving the calculated amount of this compound powder in a small volume of DMSO. For example, a 10 mg/mL stock solution can be prepared. Ensure the powder is completely dissolved by vortexing.

-

Dilute the stock solution: For injection, the DMSO concentration should be minimized to avoid toxicity. Dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should ideally be below 5-10% of the total injection volume.

-

Example for a 1 mg/kg dose in a 250g rat with an injection volume of 0.5 mL:

-

Total dose = 1 mg/kg * 0.25 kg = 0.25 mg

-

Volume of 10 mg/mL stock needed = 0.25 mg / 10 mg/mL = 0.025 mL (25 µL)

-

Volume of saline/PBS to add = 0.5 mL - 0.025 mL = 0.475 mL (475 µL)

-

Final DMSO concentration = (0.025 mL / 0.5 mL) * 100% = 5%

-

-

-

Vortex the final solution: Ensure the final solution is homogenous by vortexing thoroughly.

-

Administer immediately: It is recommended to use the freshly prepared solution for administration.

Vehicle Control: The vehicle control group should receive an injection of the same final concentration of DMSO in saline or PBS, without the this compound.

Protocol 2: In Vivo Microdialysis for Acetylcholine Release in Rats

This protocol is adapted from a study investigating the effect of M2 antagonists on hippocampal acetylcholine levels.[1]

Materials:

-

This compound

-

Ringer's solution (vehicle)

-

Microdialysis probes

-

Stereotaxic apparatus

-

HPLC-EC system for acetylcholine and choline detection

-

Conscious, freely moving male Fischer 344 rats

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat according to approved institutional protocols.

-

Using a stereotaxic apparatus, implant a microdialysis guide cannula targeting the CA1 region of the hippocampus.

-

Allow the animal to recover from surgery for a minimum of 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 2 µL/min).

-

Collect baseline dialysate samples to establish stable acetylcholine levels.

-

-

Drug Administration:

-